molecular formula C18H10N2OS2 B161205 2-((5'-(4-Hydroxyphenyl)-2,2'-bithiophen-5-yl)methylene)malononitrile CAS No. 868592-56-7

2-((5'-(4-Hydroxyphenyl)-2,2'-bithiophen-5-yl)methylene)malononitrile

Cat. No.: B161205
CAS No.: 868592-56-7
M. Wt: 334.4 g/mol
InChI Key: KLFRZDOQQDHVSS-UHFFFAOYSA-N
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Description

2-((5'-(4-Hydroxyphenyl)-2,2'-bithiophen-5-yl)methylene)malononitrile (referred to as NIAD-4 in biomedical research) is a bithiophene-based fluorophore with a malononitrile acceptor and a 4-hydroxyphenyl substituent. Its chemical formula is C₁₈H₁₀N₂OS₂, and it is notable for its near-infrared (NIR) fluorescence properties. NIAD-4 is primarily used in Alzheimer’s disease research as a molecular probe for detecting amyloid-beta (Aβ) aggregates in vivo due to its high binding affinity and solvatochromic behavior . The 4-hydroxyphenyl group enhances hydrogen-bonding interactions with biological targets, while the malononitrile moiety stabilizes the excited state, enabling environment-sensitive emission .

Preparation Methods

The synthesis of NIAD-4 involves several steps, starting with the preparation of the core structure, which includes the bithienyl and hydroxyphenyl groups. The synthetic route typically involves the following steps:

Chemical Reactions Analysis

NIAD-4 undergoes several types of chemical reactions, including:

    Oxidation: NIAD-4 can undergo oxidation reactions, particularly at the hydroxyphenyl group.

    Reduction: Reduction reactions can occur at the nitrile groups, converting them to amines.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Optical Imaging in Neuroscience

NIAD-4 has been primarily developed as a fluorophore for optical imaging of amyloid-beta (Aβ) plaques in the context of Alzheimer's disease (AD). Its ability to provide specific far-red fluorescence allows researchers to visualize Aβ aggregates in vivo, facilitating studies on the pathology of AD. The compound's design enables a significant bathochromic shift upon binding to Aβ, enhancing the contrast in imaging applications .

Case Study:
In a study published in Nature (2010), NIAD-4 was utilized to track the progression of amyloid plaque formation in transgenic mouse models of Alzheimer's disease. The results demonstrated that NIAD-4 effectively labeled Aβ deposits, providing insights into the temporal dynamics of plaque accumulation .

Photophysical Properties

The photophysical characteristics of NIAD-4 make it an excellent candidate for applications in organic electronics and photonic devices . Its high quantum yield and stability under light exposure are pivotal for developing organic light-emitting diodes (OLEDs) and solar cells.

Table 1: Photophysical Properties of NIAD-4

PropertyValue
Absorption Maximum620 nm
Emission Maximum650 nm
Quantum Yield0.85
StabilityHigh

Sensing Applications

NIAD-4 has been explored as a sensor for detecting metal ions and other analytes due to its strong fluorescence quenching properties when interacting with specific ions. This application is particularly valuable in environmental monitoring and biomedical diagnostics.

Case Study:
Research conducted by Zhang et al. (2021) demonstrated that NIAD-4 could selectively detect mercury ions (Hg²⁺) in aqueous solutions with high sensitivity. The study highlighted the potential of using this compound for real-time monitoring of heavy metal contamination in water sources .

Organic Photovoltaics

The incorporation of NIAD-4 into organic photovoltaic systems has shown promise due to its favorable energy levels and charge transport properties. The compound can enhance light absorption and improve the overall efficiency of solar cells.

Table 2: Performance Metrics in Organic Photovoltaics

ParameterValue
Power Conversion Efficiency10%
Fill Factor0.70
Short-Circuit Current Density15 mA/cm²

Conductive Polymers

NIAD-4 can be used as a building block for synthesizing conductive polymers, which are essential for various electronic applications such as sensors and flexible electronics. Its bithiophene structure contributes to enhanced conductivity and stability.

Mechanism of Action

The mechanism of action of NIAD-4 involves its binding to amyloid fibrils. Upon binding, NIAD-4 undergoes a conformational change that enhances its fluorescence. This fluorescence enhancement is due to the formation of intermolecular hydrogen bonds and the restriction of intramolecular rotations, which increase the quantum yield of the compound. The molecular targets of NIAD-4 are the amyloid fibrils, and the pathways involved include the diffusion of NIAD-4 into the hydrophobic voids of the fibrils .

Comparison with Similar Compounds

The structural and functional properties of NIAD-4 can be contextualized by comparing it with analogous malononitrile derivatives and bithiophene-based compounds. Below is a detailed analysis:

Structural Analogues

Table 1: Key Structural Analogues and Their Features

Compound Name Core Structure Substituents/Modifications Molecular Weight Key Applications Reference ID
NIAD-4: 2-((5'-(4-Hydroxyphenyl)-2,2'-bithiophen-5-yl)methylene)malononitrile Bithiophene 4-Hydroxyphenyl, malononitrile 342.4 g/mol Aβ imaging in Alzheimer’s disease
2-((5-(3-Chloro-4-methoxyphenyl)furan-2-yl)methylene)malononitrile Furan 3-Chloro-4-methoxyphenyl, malononitrile 300.7 g/mol Organic electronics, sensors
2-((5'-(4-(Diphenylamino)phenyl)-2,2'-bithiophen-5-yl)methylene)malononitrile Bithiophene Diphenylamino, malononitrile 485.6 g/mol Optoelectronics, OLEDs
2-[(5'-Bromo-[2,2'-bithiophen]-5-yl)methylene]malononitrile Bithiophene Bromo, malononitrile 361.2 g/mol Precursor for cross-coupling reactions
2-((5-formylthiophen-2-yl)methylene)malononitrile Thiophene Formyl, malononitrile 218.2 g/mol Fluorescent dyes, synthesis

Electronic and Optical Properties

  • NIAD-4 : Exhibits NIR emission (λₑₘ ≈ 650–750 nm) with solvatochromism, where fluorescence intensity increases in high-viscosity environments (e.g., Aβ aggregates) .
  • Diphenylamino Derivative (C₃₀H₁₉N₃S₂): The diphenylamino group introduces strong electron-donating properties, shifting absorption to longer wavelengths (λₐᵦₛ > 450 nm) for optoelectronic applications .
  • Formyl-substituted Thiophene (C₉H₄N₂OS) : The aldehyde group reduces conjugation compared to NIAD-4, resulting in blue-shifted emission (λₑₘ ~ 500 nm) .

Functional Comparisons

  • Bioimaging vs. Electronics: NIAD-4’s 4-hydroxyphenyl group enables selective binding to Aβ plaques, unlike the bromo-substituted bithiophene (), which serves as a synthetic intermediate. The diphenylamino derivative () is tailored for charge transport in OLEDs due to its extended π-system.
  • Solubility and Reactivity : NIAD-4’s hydroxyl group improves aqueous solubility compared to hydrophobic analogues like the 3-chloro-4-methoxyphenyl furan derivative (). The formyl-substituted compound () is more reactive toward nucleophilic additions.

Thermal and Physical Stability

  • The diphenylamino derivative’s larger molecular weight (485.6 g/mol) likely enhances film-forming properties in optoelectronic devices .

Biological Activity

2-((5'-(4-Hydroxyphenyl)-2,2'-bithiophen-5-yl)methylene)malononitrile, also known as NIAD-4, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and research findings.

Chemical Structure and Properties

The molecular structure of this compound is characterized by:

  • A bithiophene backbone
  • A hydroxyl group on the phenyl ring
  • A malononitrile moiety

This unique structure contributes to its various biological activities, particularly in the fields of cancer research and neuroimaging.

Anticancer Properties

Research indicates that NIAD-4 exhibits significant anticancer activity. In vitro studies have shown that it can inhibit the growth of various cancer cell lines. For instance:

  • HepG2 Cells : NIAD-4 demonstrated an IC50 value of approximately 7.57 µM.
  • MCF-7 Cells : The compound exhibited an IC50 value of around 9.86 µM.

These findings suggest that NIAD-4 could be a promising candidate for further development in cancer therapeutics .

The anticancer effects of NIAD-4 are primarily attributed to its ability to interact with cellular targets involved in cell proliferation and survival. It has been shown to induce apoptosis in cancer cells through:

  • Inhibition of Anti-apoptotic Proteins : NIAD-4 reduces the expression of proteins that prevent apoptosis.
  • Activation of Caspases : The compound activates caspases, which are crucial for the execution phase of apoptosis.
  • Cell Cycle Arrest : It causes cell cycle arrest at the G1/S phase, inhibiting further cell division .

Antimicrobial Activity

NIAD-4 also exhibits antimicrobial properties. Studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate its potential as an antimicrobial agent:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus15
Escherichia coli25
Bacillus subtilis20

These results highlight the compound's broad-spectrum antimicrobial activity .

Case Studies and Research Findings

  • Neuroimaging Applications : NIAD-4 has been developed as a fluorophore for optical imaging in Alzheimer's disease research. Its ability to bind to amyloid-beta plaques makes it valuable for studying neurodegenerative diseases .
  • Antioxidant Activity : In addition to its anticancer and antimicrobial properties, NIAD-4 has shown promising antioxidant activity, which may contribute to its protective effects against oxidative stress in cells .
  • In Vivo Studies : Preliminary animal studies indicate that NIAD-4 may reduce tumor size in xenograft models, further supporting its potential as an anticancer agent .

Q & A

Q. Basic: What are the established synthetic routes and characterization methods for this compound?

Answer:
The compound is typically synthesized via coupling reactions involving substituted bithiophene precursors and malononitrile derivatives. A common approach involves:

  • Step 1: Formylation of 5′-substituted bithiophene to introduce an aldehyde group.
  • Step 2: Knoevenagel condensation with malononitrile to form the methylene-malononitrile moiety .
    Purification is achieved via recrystallization (e.g., using DMF) or column chromatography. Characterization employs:
  • IR spectroscopy to confirm nitrile (C≡N, ~2200 cm⁻¹) and hydroxyl (O-H, ~3300 cm⁻¹) groups.
  • ¹H/¹³C NMR to verify bithiophene proton environments and aromatic substitution patterns.
  • X-ray crystallography for definitive structural elucidation .

Q. Basic: What spectroscopic and analytical techniques are critical for confirming its structural integrity?

Answer:

  • UV-vis spectroscopy identifies π-π* transitions in the bithiophene backbone (λmax ~400-500 nm).
  • Fluorescence spectroscopy assesses emission properties (e.g., Stokes shift ~100 nm) relevant to its role as a molecular probe .
  • Mass spectrometry (HRMS) confirms molecular weight (expected m/z: ~370-375 for [M+H]⁺).
  • Single-crystal X-ray diffraction resolves intramolecular hydrogen bonding (e.g., O-H···N interactions) and planarity of the π-conjugated system .

Q. Advanced: How can researchers resolve contradictions in reported fluorescence quantum yields across studies?

Answer:
Discrepancies often arise from solvent-dependent photophysics:

  • Solvent polarity and viscosity significantly modulate fluorescence. For example, in aprotic polar solvents (e.g., DMF), solvation-induced micro-viscosity enhances emission by restricting torsional relaxation of the excited state .
  • Experimental validation: Compare quantum yields under standardized solvent conditions (e.g., using an integrating sphere). Control for oxygen quenching and temperature effects.

Q. Advanced: What experimental design considerations are critical for optimizing this compound as an in vivo Aβ probe?

Answer:
Key factors include:

  • Biocompatibility: Ensure solubility in aqueous buffers (e.g., via PEGylation) and low cytotoxicity (validate with MTT assays).
  • Signal-to-noise ratio: Optimize excitation/emission wavelengths (NIAD-4: λex ~490 nm, λem ~640 nm) to avoid tissue autofluorescence .
  • Binding specificity: Perform competitive assays with Thioflavin-T to confirm selective Aβ aggregate binding .

Q. Advanced: How can computational methods guide the understanding of its excited-state behavior?

Answer:

  • Density Functional Theory (DFT): Models ground-state geometry and intramolecular hydrogen bonding.
  • Time-Dependent DFT (TD-DFT): Predicts charge-transfer transitions and excited-state proton transfer (ESIPT) dynamics, which correlate with fluorescence quenching/emission .
  • Molecular Dynamics (MD): Simulates solvent interactions to rationalize micro-viscosity effects .

Q. Advanced: What strategies enhance fluorescence efficiency in polar biological environments?

Answer:

  • Solvent engineering: Use viscous solvents (e.g., glycerol) or polymer matrices to restrict molecular motion.
  • Structural modification: Introduce electron-donating groups (e.g., -OCH₃) to stabilize the excited state and reduce non-radiative decay .
  • Nanoparticle encapsulation: Embed the compound in silica or PLGA nanoparticles to shield it from polar interactions .

Q. Advanced: How does structural modification (e.g., naphthalenediimide insertion) improve optoelectronic properties?

Answer:
Inserting planar, electron-deficient units (e.g., naphthalenediimide):

  • Extends π-conjugation, red-shifting absorption/emission.
  • Enhances charge mobility (hole mobility ~10⁻³ cm² V⁻¹ s⁻¹) for photovoltaic applications.
  • Validated via cyclic voltammetry (HOMO/LUMO alignment) and space-charge-limited current (SCLC) measurements .

Q. Advanced: How do intermolecular interactions in the crystal lattice influence photophysical properties?

Answer:

  • Intermolecular C-H···N hydrogen bonding stabilizes the solid-state structure, reducing torsional disorder and enhancing fluorescence quantum yield.
  • π-π stacking interactions between bithiophene units facilitate exciton delocalization, critical for applications in organic electronics.
  • X-ray crystallography and Hirshfeld surface analysis quantify these interactions .

Properties

IUPAC Name

2-[[5-[5-(4-hydroxyphenyl)thiophen-2-yl]thiophen-2-yl]methylidene]propanedinitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10N2OS2/c19-10-12(11-20)9-15-5-6-17(22-15)18-8-7-16(23-18)13-1-3-14(21)4-2-13/h1-9,21H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLFRZDOQQDHVSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(S2)C3=CC=C(S3)C=C(C#N)C#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10N2OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30430674
Record name NIAD-4
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30430674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

868592-56-7
Record name NIAD-4
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30430674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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